![molecular formula C10H8BrFO3 B6645543 2-[(5-Bromo-2-fluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B6645543.png)
2-[(5-Bromo-2-fluorophenoxy)methyl]prop-2-enoic acid
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Overview
Description
2-[(5-Bromo-2-fluorophenoxy)methyl]prop-2-enoic acid (BFPA) is a chemical compound that has been widely used in scientific research applications. It is a derivative of 2-[(2-methyl-3-phenylprop-2-enoyl)oxy]benzoic acid, also known as diclofenac, which is a nonsteroidal anti-inflammatory drug. BFPA is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain.
Mechanism of Action
BFPA inhibits COX-2 by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. This leads to a reduction in inflammation and pain. Unlike traditional nonsteroidal anti-inflammatory drugs, such as aspirin and ibuprofen, which also inhibit COX-1, BFPA is selective for COX-2, which may reduce the risk of gastrointestinal side effects.
Biochemical and physiological effects:
BFPA has been shown to reduce inflammation and pain in animal models of arthritis and cancer. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, BFPA has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One advantage of using BFPA in lab experiments is its selectivity for COX-2, which allows researchers to investigate the specific role of this enzyme in various biological processes. However, BFPA is a relatively new compound, and its pharmacokinetics and toxicity profile have not been fully characterized. Additionally, BFPA may not be suitable for all types of experiments, as its mechanism of action is limited to the inhibition of COX-2.
Future Directions
There are several potential future directions for research on BFPA. One area of interest is the development of new drugs that target COX-2 and have improved pharmacokinetics and toxicity profiles. Another area of interest is the investigation of the role of COX-2 in other biological processes, such as angiogenesis and immune regulation. Additionally, BFPA may be useful as a tool to investigate the role of COX-2 in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Synthesis Methods
The synthesis of BFPA involves the reaction of 5-bromo-2-fluorophenol with 3-chloropropene-1-ol in the presence of a base, followed by oxidation with potassium permanganate. The resulting product is then treated with 2-methyl-3-phenylprop-2-enoyl chloride to obtain BFPA.
Scientific Research Applications
BFPA has been used in a variety of scientific research applications, including studies on the role of COX-2 in inflammation, pain, and cancer. It has also been used as a tool to investigate the mechanism of action of other COX-2 inhibitors and to develop new drugs that target COX-2.
properties
IUPAC Name |
2-[(5-bromo-2-fluorophenoxy)methyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO3/c1-6(10(13)14)5-15-9-4-7(11)2-3-8(9)12/h2-4H,1,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKDNVMBUBUFHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(COC1=C(C=CC(=C1)Br)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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